molecular formula C20H22N4O3S B2956629 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361477-27-2

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2956629
CAS No.: 361477-27-2
M. Wt: 398.48
InChI Key: SHFOMDJGUGCBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a thieno[3,4-c]pyrazole moiety bearing a tert-butyl group. The thieno-pyrazole system is a fused heterocyclic structure combining thiophene and pyrazole rings, which may enhance electronic stability and binding affinity in biological systems. The tert-butyl group likely improves lipophilicity and metabolic stability, while the dioxopyrrolidinyl group could serve as a pharmacophore for target engagement .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-20(2,3)24-18(14-10-28-11-15(14)22-24)21-19(27)12-4-6-13(7-5-12)23-16(25)8-9-17(23)26/h4-7H,8-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOMDJGUGCBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives with Heterocyclic Substituents

Compound A : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
  • Structure : Benzamide with a 2,5-dimethylpyrrole and dioxopyrrolidinyl group.
  • Key Findings: Enhances monoclonal antibody production in CHO cells by increasing glucose uptake and intracellular ATP levels . Suppresses galactosylation of antibodies, affecting therapeutic quality . Structure-activity relationship (SAR) studies highlight the critical role of the 2,5-dimethylpyrrole group .
  • The tert-butyl group may confer greater metabolic stability compared to MPPB’s methyl groups .
Compound B : 3,4-Difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 893937-64-9)
  • Structure: Thieno-pyrazole core with a 4-methoxyphenyl substituent and difluoro-benzamide.
  • Fluorine atoms on the benzamide may improve membrane permeability .
  • The tert-butyl group in the target may improve pharmacokinetic properties compared to the methoxyphenyl group in Compound B .

N-tert-Butyl Pyrazole-Benzamide Derivatives

Compound C : N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2)
  • Structure : Pyrazole ring with 5-methyl and 2-phenyl substituents, linked to a tert-butyl benzamide .
  • Key Data :
    • IR peaks at 1660 cm⁻¹ (amide C=O stretch) and 2968 cm⁻¹ (tert-butyl C-H stretch) .
    • Molecular formula: C₂₁H₂₃N₃O (MW: 333.43 g/mol) .
  • Comparison: The target compound’s thieno-pyrazole fused system introduces sulfur atoms, which may enhance π-π stacking or metal coordination compared to Compound C’s simple pyrazole .
Compound D : N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8)
  • Structure : Pyrazole with 4,5-dimethyl and 4-nitrophenyl groups .
  • Key Data :
    • Molecular formula: C₂₂H₂₅N₃O (MW: 347.45 g/mol) .
    • Contains a nitro group, which may confer redox activity or toxicity concerns .
  • The dioxopyrrolidinyl group in the target may offer hydrogen-bonding capabilities absent in Compound D .

Comparative Data Table

Parameter Target Compound MPPB (Compound A) Compound B Compound C
Core Structure Thieno[3,4-c]pyrazole + benzamide Pyrrole + benzamide Thieno-pyrazole + sulfone + benzamide Pyrazole + benzamide
Key Substituents 2-tert-butyl, 4-(2,5-dioxopyrrolidin-1-yl) 2,5-dimethylpyrrole, dioxopyrrolidinyl 4-methoxyphenyl, difluoro-benzamide 5-methyl, 2-phenyl
Molecular Weight ~419.4 g/mol (estimated) Not reported 419.4 g/mol 333.43 g/mol
Biological Activity Unknown (structural analog data used) Enhances antibody production Unknown Unknown
SAR Insights Thieno-pyrazole may enhance binding; tert-butyl for stability Dimethylpyrrole critical for activity Sulfone group improves solubility Nitro group may increase toxicity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Start with multi-step synthesis involving thieno-pyrazole core formation via cyclization of tert-butyl-substituted precursors (e.g., using tert-butyl hydrazine derivatives) followed by coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance regioselectivity . Monitor intermediates via LC-MS and adjust stoichiometry of coupling agents (e.g., EDC/HOBt) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and pyrrolidine-dione moiety (δ ~2.5–3.0 ppm). IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use HPLC-UV to track degradation under accelerated conditions (40°C, 75% humidity) over 72 hours. Stability in plasma can be tested via incubation with rat/human plasma followed by protein precipitation and LC-MS/MS analysis .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the pyrrolidine-dione moiety and active sites (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability. Adjust substituents (e.g., tert-butyl vs. cyclopropyl) based on free energy calculations (MM-PBSA) .

Q. What strategies resolve discrepancies in biological activity data across cell lines?

  • Methodology : Conduct dose-response assays (IC₅₀) in 3+ cell lines with orthogonal validation (e.g., Western blot for target inhibition). Use CRISPR knockdown of off-target proteins to isolate mechanism-specific effects. Replicate experiments under hypoxia vs. normoxia to identify microenvironmental influences .

Q. How do stereochemical impurities affect pharmacological outcomes, and how can they be controlled?

  • Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Compare activity of isolated stereoisomers in enzymatic assays. Optimize asymmetric synthesis using chiral catalysts (e.g., BINAP ligands) to enhance enantiomeric excess (≥95%) .

Q. What advanced techniques characterize the compound’s metabolic pathways?

  • Methodology : Use hepatocyte microsomal incubations with NADPH cofactor, followed by UPLC-QTOF-MS to identify phase I/II metabolites. Isotope-labeling (e.g., ¹⁴C-tert-butyl group) tracks metabolic stability. Compare CYP450 inhibition profiles (e.g., CYP3A4, 2D6) via fluorometric assays .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodology : Design comparative studies using spheroids/organoids to mimic 3D tumor microenvironments. Assess penetration via confocal microscopy with fluorescent analogs. Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., hypoxia markers) influencing drug response .

Q. What experimental controls are essential when studying off-target effects in kinase inhibition assays?

  • Methodology : Include pan-kinase inhibitors (e.g., staurosporine) as positive controls. Use kinome-wide profiling (e.g., KinomeScan) to quantify selectivity. Validate hits with isothermal titration calorimetry (ITC) for binding affinity confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.